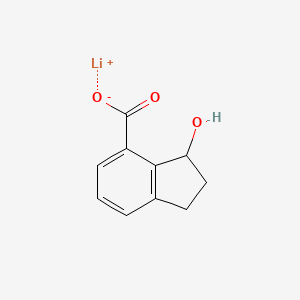
锂;3-羟基-2,3-二氢-1H-茚-4-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound with the molecular formula C10H10O3Li It is a lithium salt of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
科学研究应用
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, have been found to exhibit various biologically vital properties . They interact with their targets, leading to changes at the molecular level that can influence cellular functions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that this compound is a stable liquid at room temperature and has good solubility in various organic solvents, such as ethanol and ethyl acetate . These properties could potentially influence its bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification steps to obtain the compound in high purity.
化学反应分析
Types of Reactions
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Formation of 3-chloro-2,3-dihydro-1H-indene-4-carboxylate or similar derivatives.
相似化合物的比较
Similar Compounds
3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid: The parent acid form of the compound.
Lithium;3-oxo-2,3-dihydro-1H-indene-4-carboxylate: An oxidized derivative.
Lithium;3-chloro-2,3-dihydro-1H-indene-4-carboxylate: A substituted derivative.
Uniqueness
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific combination of a lithium ion with the 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
生物活性
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate is part of the indole derivatives family, which are known for their diverse biological activities. The compound is characterized by:
- Molecular Formula : C₁₁H₁₄LiO₃
- Molecular Weight : 224.22 g/mol
- Solubility : Good solubility in organic solvents such as ethanol and ethyl acetate.
The biological activity of this compound is attributed to its interactions with various biomolecules and its influence on biochemical pathways:
- Target of Action : Indole derivatives have been shown to interact with multiple cellular targets, influencing cell signaling and metabolic processes.
- Biochemical Pathways : The compound exhibits activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antioxidant
- Antimicrobial.
In Vitro Studies
Several studies have investigated the pharmacological effects of Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate:
- Anticancer Activity :
- Neuroprotective Effects :
Case Studies
A notable study explored the cardioprotective effects of Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate using a doxorubicin-induced cardiotoxicity model. The results indicated that treatment with this compound significantly improved cell viability in H9c2 cardiomyocytes exposed to doxorubicin:
| Compound | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100% | |
| Doxorubicin | 60% | p < 0.01 |
| Lithium;3-hydroxy... | 80% | p < 0.05 |
The study concluded that the compound effectively mitigated doxorubicin-induced cytotoxicity by reducing oxidative stress and apoptosis .
Research Applications
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate has potential applications across various fields:
属性
IUPAC Name |
lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Li/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13;/h1-3,8,11H,4-5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGGWHCFMRUCIC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=C(C1O)C(=CC=C2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














